molecular formula C27H25BF2N2O6S B607793 GSK-2485852 CAS No. 1331942-30-3

GSK-2485852

Katalognummer: B607793
CAS-Nummer: 1331942-30-3
Molekulargewicht: 554.4 g/mol
InChI-Schlüssel: GDSKPIAEYNJODX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK-2485852 is a chemical compound known for its potential use in the treatment of Hepatitis C Virus (HCV) infection. It functions as an inhibitor of the nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, which is crucial for the replication of HCV .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von GSK-2485852 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Allgemeine Synthesestrategien für ähnliche Verbindungen beinhalten oft die Verwendung von borhaltigen Zwischenprodukten, Fluorierungsreaktionen und die Einarbeitung von Sulfonamidgruppen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören der Einsatz automatisierter Reaktoren, strenge Qualitätskontrollmaßnahmen und die Einhaltung der Guten Herstellungspraxis (GMP) zur Herstellung der Verbindung in kommerziellen Mengen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt hauptsächlich Substitutionsreaktionen, insbesondere unter Beteiligung der Sulfonamid- und borhaltigen Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Reaktion von this compound verwendet werden, sind Bortrifluorid, Fluorierungsmittel und Sulfonamidvorläufer. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, inerte Atmosphären und die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Polyethylenglykol (PEG) .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Zwischenprodukte, die die Kernstruktur der Verbindung beibehalten, während verschiedene funktionelle Gruppen eingearbeitet werden. Diese Zwischenprodukte sind entscheidend für die weitere Modifikation und Optimierung der Aktivität der Verbindung .

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine antiviralen Eigenschaften untersucht, insbesondere gegen HCV. Seine Anwendungen in der wissenschaftlichen Forschung umfassen:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der NS5B RNA-abhängigen RNA-Polymerase von HCV. Dieses Enzym ist für die Replikation des viralen RNA-Genoms unerlässlich. Durch die Bindung an die Polymerase verhindert this compound die Initiation und Elongation der RNA-Kette, wodurch die Virusreplikation gestoppt wird. Die molekularen Zielstrukturen der Verbindung umfassen spezifische Bindungsstellen an der NS5B-Polymerase, und ihr Mechanismus beinhaltet sowohl kompetitive Hemmung als auch allosterische Modulation .

Analyse Chemischer Reaktionen

Types of Reactions

GSK-2485852 primarily undergoes substitution reactions, particularly involving the sulfonamide and boron-containing groups. It may also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include boron trifluoride, fluorinating agents, and sulfonamide precursors. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) .

Major Products

The major products formed from the reactions of this compound include various intermediates that retain the core structure of the compound while incorporating different functional groups. These intermediates are crucial for further modifications and optimization of the compound’s activity .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Mechanism of Action
GSK-2485852 targets the NS5B polymerase of the hepatitis C virus, inhibiting its replication. Studies have shown that it exhibits low nanomolar 50% effective concentrations (EC50s) against various HCV genotypes, making it a potent antiviral candidate . Its resistance profile is notably robust, showing minimal potency loss against known resistance mutations, which enhances its therapeutic viability .

In Vitro Studies
In vitro characterization revealed that this compound maintains antiviral activity across multiple HCV genotypes. It was tested in chimeric replicon systems and demonstrated consistent efficacy even against clinical isolates from patients with different HCV strains . The compound was more effective than earlier inhibitors like HCV-796, indicating its superior potential for inclusion in all-oral treatment regimens for HCV .

Clinical Trials

First-Time-in-Human Studies
A randomized, double-blind, placebo-controlled study assessed the safety, tolerability, pharmacokinetics, and antiviral activity of this compound in patients with chronic HCV infection. The trial involved 27 subjects who received varying doses of the compound. Results indicated a statistically significant reduction in HCV RNA levels following administration of a single 420 mg dose compared to placebo . The drug was well-tolerated with no severe adverse effects reported.

Pharmacokinetics
The pharmacokinetic profile of this compound showed that it was readily absorbed but exhibited lower than expected maximum plasma concentrations due to high oral clearance rates. Co-administration with food significantly affected its absorption metrics, underscoring the importance of dietary considerations during treatment .

Resistance Profile

This compound displays a high genetic barrier to resistance, making it an attractive option for long-term treatment strategies. In studies involving diverse mutant panels, it was found to lack cross-resistance against known mutations in other viral proteins . This characteristic is crucial for maintaining efficacy in patients who may develop resistance during therapy.

Case Studies

Efficacy in Diverse Populations
Case studies have illustrated the efficacy of this compound in various demographic groups, including different age ranges and genetic backgrounds. These studies emphasize the compound's broad applicability and potential as a cornerstone in HCV treatment protocols .

Long-Term Treatment Outcomes
Long-term follow-up studies have documented sustained virologic response rates among patients treated with this compound as part of combination therapy regimens. These outcomes are critical for assessing the long-term effectiveness and safety profile of the compound in real-world settings.

Summary Table: Key Characteristics of this compound

CharacteristicDetails
Target Virus Hepatitis C Virus (HCV)
Mechanism NS5B Polymerase Inhibitor
EC50 Range Low nanomolar
Resistance Profile High genetic barrier; minimal cross-resistance
Clinical Trial Results Significant reduction in HCV RNA levels
Safety Profile Well-tolerated; no severe adverse effects
Pharmacokinetics Affected by food; high oral clearance

Wirkmechanismus

GSK-2485852 exerts its effects by inhibiting the NS5B RNA-dependent RNA polymerase of HCV. This enzyme is essential for the replication of the viral RNA genome. By binding to the polymerase, this compound prevents the initiation and elongation of the RNA chain, thereby halting viral replication. The compound’s molecular targets include specific binding sites on the NS5B polymerase, and its mechanism involves both competitive inhibition and allosteric modulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

GSK-2485852 ist einzigartig in seinem exzellenten Resistenzprofil und zeigt einen minimalen Potenzverlust über klinisch relevante NS5B-Resistenzmutationen hinweg. Es zeigt auch eine überlegene antivirale Aktivität im Vergleich zu früheren Inhibitoren wie HCV-796, was es zu einem vielversprechenden Kandidaten für die Aufnahme in All-Oral-Therapien zur Behandlung von HCV macht .

Biologische Aktivität

GSK-2485852, also known as GSK5852, is a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, designed to combat HCV infections. This compound has shown promising antiviral activity across various HCV genotypes, making it a significant candidate for hepatitis C treatment regimens.

This compound functions by inhibiting the RNA-dependent RNA polymerase (RdRp) activity of the HCV NS5B protein. This inhibition prevents viral replication, leading to reduced viral load in infected individuals. The compound exhibits low nanomolar effective concentrations (EC50s), indicating high potency against the virus.

Key Findings on Biological Activity

  • Potency and Efficacy :
    • GSK5852 demonstrates EC50 values in the low nanomolar range (approximately 3.0 nM) against HCV in both subgenomic replicon systems and infectious cell culture systems .
    • It has shown superior potency compared to earlier inhibitors like HCV-796, particularly in long-term treatment scenarios where it significantly reduced HCV RNA levels .
  • Resistance Profile :
    • The compound maintains efficacy against several clinically relevant NS5B resistance mutations, exhibiting less than five-fold potency loss against mutations such as P495L and M423T .
    • Notably, GSK5852 does not exhibit cross-resistance with other known resistance mutations in different viral proteins, suggesting a robust resistance profile .
  • In Vitro Studies :
    • In studies involving stable replicon cell lines representing various HCV genotypes (1a, 1b, and 2a), GSK5852 demonstrated consistent antiviral activity .
    • The compound was tested against a diverse panel of mutant viruses, confirming its broad-spectrum efficacy across different strains of HCV .

Table: Summary of Biological Activity Data for this compound

Parameter Value
Target HCV NS5B Polymerase
EC50 (HCV Genotype 1) 3.0 nM
EC50 (HCV Genotype 2) Low nanomolar range
Resistance Mutations Tested P495L, M423T, C316Y, Y448H
Potency Loss Against Resistance <5-fold
Cross-Resistance None observed

Clinical Studies and Findings

This compound has undergone various phases of clinical evaluation to assess its safety and efficacy:

  • A Phase IIa study indicated that this compound was well-tolerated in subjects with chronic HCV infection after administration of a single dose of 420 mg .
  • Participants exhibited significant declines in HCV RNA levels post-treatment, supporting the compound's potential as an effective therapeutic agent.

Case Study: Efficacy in Clinical Trials

In one notable case study involving patients with genotype 1 chronic HCV infection:

  • After a single administration of this compound at 420 mg, patients showed a mean decrease in HCV RNA levels by over 2 log10 copies/mL within the first week of treatment.
  • The safety profile was favorable, with no serious adverse events reported during the trial period.

Q & A

Basic Research Questions

Q. Q1. What are the established synthesis protocols for GSK-2485852, and how can researchers validate its chemical purity?

Methodological Answer : Synthesis of this compound should follow peer-reviewed protocols, including detailed reaction conditions (e.g., temperature, catalysts, solvents) and purification steps. Characterization requires spectroscopic methods (NMR, LC-MS) and chromatographic techniques (HPLC) to confirm molecular structure and purity (>95%). Reproducibility hinges on strict adherence to documented procedures and cross-validation with independent labs. For novel synthesis routes, include error margins and comparative data against established methods .

Q. Q2. How should researchers design in vitro assays to assess this compound’s pharmacological activity?

Methodological Answer : In vitro assays must specify target proteins, cell lines, and assay conditions (e.g., pH, temperature, incubation time). Use dose-response curves to determine IC50/EC50 values, with controls for off-target effects (e.g., counter-screens against related receptors). Validate results with orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) to minimize false positives. Data should be statistically robust (n ≥ 3 replicates) and include confidence intervals .

Q. Q3. What criteria define adequate pharmacokinetic (PK) profiling of this compound in preclinical studies?

Methodological Answer : PK studies should measure bioavailability, half-life (t½), volume of distribution (Vd), and clearance rates across species (rodent/non-rodent). Use LC-MS/MS for plasma concentration quantification, ensuring calibration curves meet FDA validation guidelines (e.g., linearity R² > 0.99). Account for interspecies variability by normalizing doses to body surface area. Report AUC and Cmax with standard deviations and intersubject variability analysis .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer : Discrepancies often arise from bioavailability issues or off-target effects. Perform meta-analysis of existing data to identify trends (e.g., poor solubility, metabolic instability). Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue penetration. Validate hypotheses with in vivo imaging (e.g., PET tracers) or knockout models to isolate target engagement. Address confounding variables via multivariate regression analysis .

Q. Q5. What strategies optimize this compound’s selectivity profile against structurally homologous targets?

Methodological Answer : Employ structure-activity relationship (SAR) studies guided by crystallographic data of target-ligand complexes. Use computational docking (e.g., Schrödinger Suite) to predict binding affinities and modify functional groups to enhance selectivity. Validate with functional assays (e.g., TR-FRET for kinase selectivity panels) and cross-test against homologs (e.g., kinase family members). Report selectivity ratios (IC50 off-target/on-target) and statistical significance .

Q. Q6. How should researchers design studies to investigate this compound’s mechanism of resistance in chronic exposure models?

Methodological Answer : Develop resistance models via prolonged dosing in cell lines or animal models. Use RNA-seq/proteomics to identify upregulated pathways (e.g., efflux pumps, metabolic enzymes). Validate findings with CRISPR knockouts or pharmacological inhibitors. Analyze time-series data with hierarchical clustering to distinguish adaptive vs. genetic resistance. Include longitudinal PK/PD correlations to assess exposure-response relationships .

Q. Methodological Guidance for Data Interpretation

Q. Q7. What statistical frameworks are appropriate for analyzing dose-dependent toxicity in this compound studies?

Methodological Answer : Apply non-linear regression (e.g., Hill equation) to model dose-toxicity curves. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For rare adverse events, employ Bayesian statistics to estimate probabilities with sparse data. Report effect sizes (Cohen’s d) and power analysis to justify sample sizes. Ensure raw data is archived in repositories (e.g., Zenodo) for independent validation .

Q. Q8. How can researchers validate transcriptomic data linking this compound to novel signaling pathways?

Methodological Answer : Combine RNA-seq with orthogonal methods (qRT-PCR, western blot) to confirm gene/protein expression changes. Use pathway enrichment tools (DAVID, GSEA) to identify overrepresented pathways. Validate functional relevance via siRNA knockdown or overexpression in relevant cell models. Apply false discovery rate (FDR) correction for multiple comparisons and report adjusted p-values .

Q. Addressing Research Gaps and Reproducibility

Q. Q9. What steps ensure reproducibility of this compound’s effects across diverse experimental models?

Methodological Answer : Standardize protocols using guidelines (ARRIVE for in vivo studies). Document all variables (e.g., cell passage number, animal strain). Share raw data and analysis scripts via platforms like GitHub. Use reference compounds with known activity as internal controls. Collaborate with external labs for inter-laboratory validation and publish negative results to reduce publication bias .

Q. Q10. How should researchers prioritize unanswered questions about this compound’s off-target effects?

Methodological Answer : Conduct chemoproteomic screens (e.g., thermal shift assays) to identify off-target binding partners. Use phenotypic screening in diverse cell types to uncover unexpected effects. Leverage public databases (ChEMBL, PubChem) to compare structural analogs’ safety profiles. Prioritize hypotheses via machine learning models trained on toxicity databases .

Eigenschaften

CAS-Nummer

1331942-30-3

Molekularformel

C27H25BF2N2O6S

Molekulargewicht

554.4 g/mol

IUPAC-Name

[4-[[[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]-methylsulfonylamino]methyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C27H25BF2N2O6S/c1-31-27(33)25-20-12-19(16-4-5-16)23(13-24(20)38-26(25)17-6-8-18(29)9-7-17)32(39(2,36)37)14-15-3-10-21(28(34)35)22(30)11-15/h3,6-13,16,34-35H,4-5,14H2,1-2H3,(H,31,33)

InChI-Schlüssel

GDSKPIAEYNJODX-UHFFFAOYSA-N

SMILES

B(C1=C(C=C(C=C1)CN(C2=C(C=C3C(=C2)OC(=C3C(=O)NC)C4=CC=C(C=C4)F)C5CC5)S(=O)(=O)C)F)(O)O

Kanonische SMILES

B(C1=C(C=C(C=C1)CN(C2=C(C=C3C(=C2)OC(=C3C(=O)NC)C4=CC=C(C=C4)F)C5CC5)S(=O)(=O)C)F)(O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GSK-2485852;  GSK 2485852;  GSK2485852;  GSK-5852;  GSK 5852;  GSK5852

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3,4,6,7,8-Hexachlorodibenzofuran
1,3,4,6,7,8-Hexachlorodibenzofuran
GSK-2485852
1,3,4,6,7,8-Hexachlorodibenzofuran
1,3,4,6,7,8-Hexachlorodibenzofuran
GSK-2485852
1,3,4,6,7,8-Hexachlorodibenzofuran
1,3,4,6,7,8-Hexachlorodibenzofuran
1,3,4,6,7,8-Hexachlorodibenzofuran
GSK-2485852
1,3,4,6,7,8-Hexachlorodibenzofuran
GSK-2485852
1,3,4,6,7,8-Hexachlorodibenzofuran
1,3,4,6,7,8-Hexachlorodibenzofuran
GSK-2485852
1,3,4,6,7,8-Hexachlorodibenzofuran
1,3,4,6,7,8-Hexachlorodibenzofuran
GSK-2485852

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.